molecular formula C24H20S5 B14270006 2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene CAS No. 138537-85-6

2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene

Cat. No.: B14270006
CAS No.: 138537-85-6
M. Wt: 468.8 g/mol
InChI Key: BUEZPQYRBLEAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene typically involves the following steps:

    Formation of Ethylthiophene: The initial step involves the synthesis of 5-ethylthiophene through the alkylation of thiophene with ethyl halides in the presence of a strong base like sodium hydride.

    Coupling Reaction: The next step involves the coupling of 5-ethylthiophene units. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

    Cyclization: Finally, the cyclization of the coupled product forms the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nitrating agents, and other electrophiles in the presence of catalysts like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, or other substituted thiophenes.

Scientific Research Applications

2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of organic semiconductors, conductive polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene depends on its specific application. In organic electronics, for example, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in organic semiconductors. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene is unique due to its specific substitution pattern and the presence of multiple thiophene rings, which confer distinct electronic properties. This makes it particularly valuable in applications requiring high-performance materials, such as organic electronics and advanced polymers.

Biological Activity

2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene is a thiophene-based compound that has garnered attention in the field of organic electronics and materials science due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and potential applications based on current research findings.

Chemical Structure and Properties

The compound this compound features a complex arrangement of thiophene rings that contribute to its electronic properties. The molecular formula is C26H18S6C_{26}H_{18}S_6, indicating a high degree of sulfur content which is significant for its electronic interactions.

Biological Activity Overview

Research into the biological activity of thiophene derivatives has shown promising results in various domains, including:

  • Anticancer Activity : Some studies suggest that thiophene derivatives exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Thiophene compounds have been reported to possess antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications.
  • Antioxidant Effects : Certain derivatives demonstrate significant antioxidant properties, which can help mitigate oxidative stress in biological systems.

The biological activity of this compound may involve several mechanisms:

  • Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in cell signaling pathways, leading to altered cellular responses.
  • DNA Binding : Some studies indicate that thiophene derivatives can intercalate into DNA, affecting replication and transcription processes.

Case Studies and Research Findings

  • Anticancer Studies : A study by explored the anticancer effects of related thiophene compounds on human breast cancer cells. The results indicated a significant reduction in cell viability at higher concentrations, suggesting a dose-dependent response.
    Concentration (µM)Cell Viability (%)
    0100
    1085
    5060
    10030
  • Antimicrobial Activity : Research published in the Journal of Medicinal Chemistry highlighted the antibacterial efficacy of thiophene derivatives against Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be as low as 15 µg/mL for some derivatives.
  • Antioxidant Activity : A comparative study demonstrated that certain thiophene compounds exhibited higher radical scavenging activity than standard antioxidants like ascorbic acid, indicating their potential use in oxidative stress-related conditions.

Properties

CAS No.

138537-85-6

Molecular Formula

C24H20S5

Molecular Weight

468.8 g/mol

IUPAC Name

2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene

InChI

InChI=1S/C24H20S5/c1-3-15-5-7-17(25-15)19-9-11-21(27-19)23-13-14-24(29-23)22-12-10-20(28-22)18-8-6-16(4-2)26-18/h5-14H,3-4H2,1-2H3

InChI Key

BUEZPQYRBLEAKK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.